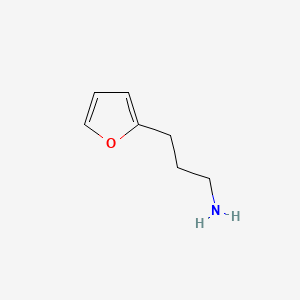

3-(Furan-2-yl)propan-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(furan-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBNEIGPGNXTRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243802 | |

| Record name | Furanpropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98773-80-9, 4428-38-0 | |

| Record name | Furanpropanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098773809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furanpropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(furan-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 3 Furan 2 Yl Propan 1 Amine

Reactions of the Furan (B31954) Ring Moiety

The furan nucleus in 3-(Furan-2-yl)propan-1-amine is significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. pearson.comchemicalbook.com This inherent reactivity also makes it susceptible to ring-opening, cycloaddition, and oxidation under various conditions. acs.org

Electrophilic Aromatic Substitution Reactions on the Furan Nucleus

Furan undergoes electrophilic aromatic substitution (EAS) much more readily than benzene, often with milder reagents and under less harsh conditions. pearson.commasterorganicchemistry.com The substitution preferentially occurs at the C2 (α) position because the carbocation intermediate formed by an attack at this position is better stabilized by resonance, with three possible resonance structures. chemicalbook.comquora.com An attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. chemicalbook.com In this compound, the C2 position is already substituted with the propanamine side chain. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position, which is electronically equivalent to the C2 position. quora.comyoutube.com

Common electrophilic aromatic substitution reactions applicable to the furan nucleus include:

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature, often leading to polyhalogenated products. pharmaguideline.com Milder conditions are necessary to achieve mono-substitution.

Nitration: The furan ring is sensitive to strong acids, so standard nitrating conditions (a mixture of nitric acid and sulfuric acid) are generally avoided. A milder nitrating agent, such as acetyl nitrate (B79036), is typically used at low temperatures to achieve nitration. pharmaguideline.com

Sulfonation: Furan can be sulfonated using reagents like a sulfur trioxide-pyridine complex at room temperature to yield furan-2-sulfonic acid. pharmaguideline.comscribd.com

Friedel-Crafts Reactions: Traditional Friedel-Crafts alkylation using Lewis acids like AlCl₃ is often problematic due to catalyst-induced polymerization of the furan ring. scribd.com However, Friedel-Crafts acylation is more successful and is a key method for introducing acyl groups onto the furan ring. mdpi.com

| Reaction | Typical Reagents | Expected Major Product with this compound |

|---|---|---|

| Bromination | Br₂ in Dioxane | 3-(5-Bromo-furan-2-yl)propan-1-amine |

| Nitration | Acetyl nitrate (CH₃COONO₂) | 3-(5-Nitro-furan-2-yl)propan-1-amine |

| Sulfonation | Pyridine-SO₃ complex | 5-(3-Aminopropyl)furan-2-sulfonic acid |

| Acylation | Acetic anhydride (B1165640), BF₃·OEt₂ | 1-(5-(3-Aminopropyl)furan-2-yl)ethan-1-one |

Furan Ring-Opening Reactions and Rearrangements (e.g., Achmatowicz, Piancatelli Rearrangements)

The furan ring can undergo synthetically useful ring-opening and rearrangement reactions, transforming the five-membered heterocycle into other valuable structures.

Achmatowicz Reaction: This reaction involves the oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. nih.govwikipedia.org The process is typically initiated by oxidation of the furan ring, for instance with bromine in methanol (B129727) or m-chloroperbenzoic acid (m-CPBA), to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges to the dihydropyran upon treatment with dilute acid. wikipedia.orgchem-station.comyoutube.com While the classic substrate is a furfuryl alcohol, a related transformation, the aza-Achmatowicz reaction, starts from furfuryl amines to produce substituted dihydropyridinones. nih.govorganicreactions.org This suggests that this compound could potentially serve as a precursor in related transformations.

Piancatelli Rearrangement: This rearrangement converts 2-furylcarbinols into 4-hydroxycyclopent-2-enones in an acid-catalyzed process, typically in an aqueous medium. nih.govrsc.org The proposed mechanism involves the formation of a carbocation, nucleophilic attack by water, ring-opening, and a subsequent 4π-conrotatory cyclization. nih.gov The aza-Piancatelli reaction is a variation where a nitrogen nucleophile, such as an amine, is used, leading to aminocyclopentenone derivatives. rsc.orgnih.gov This reaction is particularly relevant for this compound, as the primary amine could potentially act as the internal nucleophile, leading to cyclic nitrogen-containing structures.

Cycloaddition Reactions Involving the Furan Diene (e.g., Diels-Alder, Higher-Order Cycloadditions)

Despite its aromatic character, the furan ring has a relatively low resonance energy, allowing it to participate as a 1,3-diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. acs.orgacs.org

Diels-Alder Reaction: Furan reacts with various dienophiles, particularly electron-deficient ones, to form oxabicyclo[2.2.1]heptane derivatives. acs.orgnih.gov These reactions are often reversible, and the stereochemical outcome can be influenced by reaction conditions. nih.gov Kinetically controlled reactions at lower temperatures tend to favor the endo isomer, whereas thermodynamically controlled reactions at higher temperatures often yield the more stable exo isomer. nih.gov The presence of the propanamine side chain on the furan ring of this compound would influence the steric and electronic nature of the diene, potentially affecting reactivity and selectivity. Electron-withdrawing substituents on the furan ring are known to prevent the reaction. researchgate.net

| Dienophile | Reaction Conditions | Product Type |

|---|---|---|

| Maleic anhydride | Low temperature (kinetic control) | Endo-oxabicyclo[2.2.1]heptane adduct |

| Maleic anhydride | High temperature (thermodynamic control) | Exo-oxabicyclo[2.2.1]heptane adduct |

| Trifluoroethene | High temperature (200°C) | Trifluorinated oxabicyclo[2.2.1]heptene derivative researchgate.net |

Oxidative Dearomatization Processes of the Furan Ring

The furan ring is susceptible to oxidative cleavage and dearomatization by various oxidizing agents. organicreactions.orgthieme-connect.com These reactions can lead to a range of products, including 1,4-dicarbonyl compounds or other heterocyclic systems. nih.govnih.gov

The outcome of the oxidation is highly dependent on the oxidant and the reaction conditions.

Treatment with reagents like bromine in aqueous acetone (B3395972) or m-CPBA can lead to ring-opened unsaturated 1,4-diones. iust.ac.ir

Vapor-phase catalytic oxidation over vanadium-based catalysts typically yields maleic acid or maleic anhydride as the main product. researchgate.net

Atmospheric oxidation initiated by hydroxyl radicals can result in the formation of ring-retaining products like 5-hydroxy-2-furanone or ring-opened unsaturated 1,4-dicarbonyl compounds. acs.org

Oxidation of 2-(oxoalkyl)furans can lead to the formation of unsaturated 1,4,7-triketones, which can then undergo further cyclization. nih.govresearchgate.net

Reactions of the Primary Amine Functional Group

The primary amine group on the propyl side chain of this compound is a nucleophilic and basic center, allowing for a wide range of standard amine reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: As a typical primary amine, this compound can be alkylated by reacting with alkyl halides. This reaction proceeds via nucleophilic substitution (Sɴ2 mechanism), where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reaction can lead to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt. Control over the stoichiometry and reaction conditions is necessary to selectively obtain the desired product. Reductive amination is an alternative method to achieve controlled mono-alkylation.

N-Acylation: The primary amine readily reacts with acylating agents such as acid chlorides or acid anhydrides to form stable amide derivatives. This reaction is typically fast and high-yielding. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the N-substituted amide. This reaction is often used to protect the amine group during other synthetic transformations.

| Reaction | Reagent | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine or Quaternary Ammonium Salt |

| N-Acylation | Acid Chloride (e.g., CH₃COCl) | N-Substituted Amide |

| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | N-Substituted Amide |

Formation of Schiff Bases and Imine Derivatives

The primary amine group in this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.gov This reaction is a cornerstone of imine chemistry and proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the azomethine (–C=N–) group is a versatile method for creating new carbon-nitrogen bonds and serves as a gateway to further synthetic modifications. nih.gov

A variety of carbonyl compounds can be employed, leading to a diverse library of imine derivatives. For instance, reaction with aromatic aldehydes like benzaldehyde (B42025) or substituted benzaldehydes yields N-benzylidene derivatives. Similarly, aliphatic aldehydes and ketones can be used to generate the corresponding alkylideneimines. jocpr.comnih.gov These reactions are typically catalyzed by acid and involve the removal of water to drive the equilibrium towards the product.

| Carbonyl Reactant | Product Name | Resulting Imine Structure |

|---|---|---|

| Benzaldehyde | N-Benzylidene-3-(furan-2-yl)propan-1-amine | C₆H₅-CH=N-(CH₂)₃-C₄H₃O |

| Acetone | N-(Propan-2-ylidene)-3-(furan-2-yl)propan-1-amine | (CH₃)₂C=N-(CH₂)₃-C₄H₃O |

| Furan-2-carboxaldehyde | N-(Furan-2-ylmethylene)-3-(furan-2-yl)propan-1-amine | (C₄H₃O)-CH=N-(CH₂)₃-C₄H₃O |

| Cyclohexanone | N-Cyclohexylidene-3-(furan-2-yl)propan-1-amine | C₆H₁₀=N-(CH₂)₃-C₄H₃O |

Amination and Derivatization via Condensation Reactions

Beyond imine formation, the primary amine of this compound is a valuable handle for a wide array of condensation reactions to create more complex derivatives. researchgate.net These reactions are fundamental in organic synthesis for building larger molecules and introducing new functional groups.

One of the most common derivatizations is the formation of amides through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides. This acylation process results in stable amide bonds and can be used to append various molecular fragments to the original amine structure. Reductive amination offers another pathway for derivatization, where the amine can react with carbonyl compounds in the presence of a reducing agent to form secondary or tertiary amines. mdpi.com This method is particularly useful for creating new C-N bonds without the formation of an intermediate imine that needs to be isolated. mdpi.com

| Reactant | Reaction Type | Product Class | General Product Structure |

|---|---|---|---|

| R-COOH (Carboxylic Acid) | Acylation (Amidation) | Amide | (C₄H₃O)-(CH₂)₃-NH-C(=O)-R |

| R-COCl (Acid Chloride) | Acylation (Amidation) | Amide | (C₄H₃O)-(CH₂)₃-NH-C(=O)-R |

| R-SO₂Cl (Sulfonyl Chloride) | Sulfonylation | Sulfonamide | (C₄H₃O)-(CH₂)₃-NH-SO₂-R |

| R-NCO (Isocyanate) | Addition | Urea | (C₄H₃O)-(CH₂)₃-NH-C(=O)-NH-R |

Nucleophilic Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom of this compound confers significant nucleophilic character to the molecule. This allows it to readily participate in nucleophilic substitution and addition reactions by attacking electron-deficient centers.

In nucleophilic substitution reactions, the amine can displace leaving groups from alkyl halides (alkylation) to form secondary and tertiary amines, or even quaternary ammonium salts upon exhaustive alkylation. The reactivity follows standard SN2 principles, favoring less sterically hindered alkyl halides. Similarly, acylation with acid chlorides or anhydrides is a classic example of nucleophilic acyl substitution, leading to the formation of amides. The amine's nucleophilicity is central to its ability to act as a building block in the synthesis of more complex molecules.

Transformations Involving Synergistic Reactivity of Both Furan and Amine Functionalities

The true synthetic potential of this compound is realized in reactions that leverage the combined reactivity of both the furan ring and the amine group. These transformations can lead to the rapid construction of complex heterocyclic frameworks.

The propyl chain connecting the furan ring and the amine group is perfectly suited to facilitate intramolecular cyclization reactions, providing a pathway to synthesize fused heterocyclic systems. By first modifying the amine group to introduce an electrophilic center, or by activating the furan ring, a cyclization can be induced.

For example, acylation of the amine followed by treatment with a strong acid could initiate an intramolecular Friedel-Crafts-type acylation, where the furan ring acts as the nucleophile to attack the carbonyl group, leading to a fused dihydropyridinone system after dehydration. Such cyclization strategies are powerful tools for creating novel polycyclic structures. iitkgp.ac.innih.gov The specific outcome of these reactions depends heavily on the reaction conditions and the nature of the linking chain and substituents. iitkgp.ac.in

| Reaction Type | Potential Fused System | Description |

|---|---|---|

| Pictet-Spengler Reaction | Tetrahydro-furo[c]pyridine | Condensation of the amine with an aldehyde, followed by acid-catalyzed cyclization onto the furan ring. |

| Intramolecular Friedel-Crafts Acylation | Fused Dihydropyridinone | Acylation of the amine followed by acid-catalyzed cyclization of the resulting amide onto the furan ring. |

| Intramolecular Heck Reaction | Fused Dihydropyridine | Conversion of the amine to a vinyl halide derivative, followed by palladium-catalyzed intramolecular cyclization. |

The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where a single synthetic operation initiates a sequence of bond-forming events to rapidly build molecular complexity. nih.gov These processes are highly efficient as they minimize the need for intermediate purification steps, saving time and resources.

A hypothetical cascade could begin with the reaction of the amine group, which then triggers a subsequent transformation involving the furan ring. For example, an initial Michael addition of the amine to an α,β-unsaturated ester could be followed by an intramolecular cyclization of the furan ring onto the newly formed enolate or another electrophilic site. The design of such cascade reactions is a sophisticated area of organic synthesis that can provide elegant and efficient access to complex molecular architectures. nih.gov

Spectroscopic and Structural Elucidation of 3 Furan 2 Yl Propan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental methods for characterizing organic compounds. uobasrah.edu.iq In 3-(furan-2-yl)propan-1-amine, the ¹H NMR spectrum would reveal distinct signals for the protons on the furan (B31954) ring, the propyl chain, and the amine group. The chemical shifts (δ) of the furan protons are typically found in the aromatic region, while the aliphatic protons of the propyl chain appear at lower chemical shifts. The integration of these signals provides the ratio of protons in each unique environment.

Similarly, the ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule. The carbons of the furan ring resonate at lower field (higher ppm) compared to the sp³ hybridized carbons of the propyl chain. rsc.org Compilations of NMR data for common organic compounds, including furan and its derivatives, in various deuterated solvents are available and serve as valuable references for spectral assignment. pitt.eduepfl.ch

Deuterium (²H) NMR, while less common, is utilized in specific applications such as isotopic labeling studies to probe reaction mechanisms or as a component of deuterated solvents for ¹H NMR. The use of deuterated furan, for instance, can help in simplifying complex spectra or tracking the fate of specific hydrogen atoms in a reaction.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 (furan) | ~6.0-6.2 | - |

| H4 (furan) | ~7.2-7.4 | - |

| H5 (furan) | ~6.2-6.4 | - |

| CH₂ (alpha to furan) | ~2.6-2.8 | ~25-30 |

| CH₂ (beta to furan) | ~1.7-1.9 | ~30-35 |

| CH₂ (alpha to amine) | ~2.8-3.0 | ~40-45 |

| NH₂ | ~1.5-3.0 (broad) | - |

| C2 (furan) | - | ~150-155 |

| C3 (furan) | - | ~105-110 |

| C4 (furan) | - | ~140-145 |

| C5 (furan) | - | ~110-115 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, a suite of two-dimensional (2D) NMR experiments is employed. rsc.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For example, it would show correlations between the protons of the propyl chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for establishing the connectivity across quaternary carbons and heteroatoms, for instance, connecting the propyl chain to the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. researchgate.net

The combined application of these techniques allows for a complete and detailed structural assignment of this compound and its derivatives. science.gov

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its constituent functional groups. rsc.orgresearchgate.netspectroscopyonline.com

N-H Stretching : The primary amine group (NH₂) typically shows two medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching : Aromatic C-H stretching vibrations from the furan ring appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain are observed just below 3000 cm⁻¹. researchgate.net

Furan Ring Modes : The furan ring has several characteristic vibrations. These include C=C stretching bands around 1500-1600 cm⁻¹ and ring breathing modes at lower wavenumbers. globalresearchonline.net

C-N Stretching : The stretching vibration of the carbon-nitrogen bond is typically found in the 1000-1200 cm⁻¹ region.

C-O-C Stretching : The ether linkage within the furan ring gives rise to a strong absorption band, often in the 1000-1100 cm⁻¹ range. researchgate.net

For derivatives containing a carbonyl group (C=O), a strong absorption band would be expected in the region of 1650-1750 cm⁻¹, depending on the nature of the carbonyl (e.g., ketone, amide). rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 |

| Furan (C-H) | Stretching | >3000 |

| Propyl (C-H) | Stretching | <3000 |

| Furan (C=C) | Stretching | 1500-1600 |

| Furan (C-O-C) | Stretching | 1000-1100 |

A deeper analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide further structural information. nih.gov By calculating the theoretical vibrational frequencies and comparing them to the experimental data, a detailed assignment of all vibrational modes can be achieved. This analysis can reveal subtle structural features and conformational preferences. The force constants derived from these calculations quantify the strength of the chemical bonds within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

For this compound (C₇H₁₁NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 125.17 g/mol ). High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the elemental composition. rsc.org

The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Loss of the amine group : A fragment corresponding to the loss of •NH₂.

Cleavage of the propyl chain : Fragmentation at different points along the aliphatic chain.

Rearrangements involving the furan ring : The furan ring itself can undergo characteristic fragmentation.

For instance, in related furan derivatives, fragment ions corresponding to the furan ring and losses of functional groups are observed. vulcanchem.com The analysis of these fragmentation patterns, often in conjunction with tandem mass spectrometry (MS/MS) techniques, allows for the detailed structural characterization of the parent molecule and its derivatives.

Determination of Molecular Mass and Fragmentation Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, with a molecular formula of C₇H₁₁NO, the expected molecular weight is approximately 125.17 g/mol . molport.com

In mass spectrometry, the molecule is first ionized to produce a molecular ion ([M]⁺). For aliphatic amines, a common and significant fragmentation pathway is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.

For this compound, the α-cleavage would occur between the first and second carbon atoms of the propyl chain (Cα-Cβ). This fragmentation would result in the formation of the [CH₂NH₂]⁺ ion, which has a mass-to-charge ratio (m/z) of 30. libretexts.orgdocbrown.info This fragment is often the base peak in the mass spectra of primary n-alkylamines.

Another potential fragmentation involves the furan ring itself. The furan moiety can undergo characteristic fragmentation patterns, although these are often less dominant than the α-cleavage of the amine group. The stability of the furan ring means that fragments retaining this structure are likely. For instance, cleavage of the bond between the propyl chain and the furan ring could lead to a furfuryl cation or related fragments. Studies on similar furan-containing compounds, like 3(2H)-furanones, show complex fragmentation pathways involving the ring structure. imreblank.ch

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Origin | Predicted m/z |

| [C₇H₁₁NO]⁺ | Molecular Ion | 125 |

| [CH₂NH₂]⁺ | α-cleavage of the amine group | 30 |

| [C₆H₉O]⁺ | Loss of the aminomethyl radical | 97 |

| [C₅H₅O]⁺ | Furfuryl cation | 81 |

This table is based on general fragmentation principles of amines and furan compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The calculated exact mass for the neutral molecule is 125.08406 g/mol . For the protonated molecule [M+H]⁺, with the formula [C₇H₁₂NO]⁺, the calculated exact mass would be 126.09189 g/mol . HRMS analysis of derivatives, such as 1-(5-heptyl-2-methyl-4-phenylfuran-3-yl)ethan-1-one (C₂₀H₂₆O₂), has confirmed its elemental composition with a found mass of 298.1933, which is in close agreement with the calculated mass of 298.1933. mdpi.com This demonstrates the power of HRMS in confirming the identity of furan-containing compounds.

X-ray Diffraction Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Elucidation of Solid-State Molecular Geometry and Conformation

While a specific crystal structure for this compound is not detailed in the search results, studies on its derivatives and related furan compounds provide significant insights into their molecular geometry. For example, the crystal structure of (E)-1-(3-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one reveals a non-planar geometry, with the furan ring being inclined to the benzene (B151609) ring by 50.52°. iucr.org In another derivative, 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione, the thiazolo-benzimidazole system is nearly coplanar with the furan-2-yl-methylene moiety, showing a small dihedral angle of 5.6°. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions are key to understanding the solid-state packing of molecules. In furan-containing compounds, a variety of such interactions are observed.

Hydrogen Bonding: The primary amine group in this compound is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonding networks in the crystal lattice. In related structures, such as 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione, weak intermolecular C—H⋯N interactions connect adjacent molecules. researchgate.netiucr.org

π-π Stacking: The aromatic furan ring can participate in π-π stacking interactions. In some furan derivatives, these interactions are a dominant feature of the crystal packing. rsc.orgrsc.org For instance, slipped π–π stacking interactions have been observed, linking molecules into a three-dimensional network. researchgate.netiucr.org The centroid-to-centroid distances for these interactions are typically around 3.65 Å. iucr.org However, in other cases, such as (E)-1-(3-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, no significant intermolecular interactions are present despite the molecules stacking in the crystal. iucr.org

Table 2: Common Intermolecular Interactions in Furan Derivatives

| Interaction Type | Description | Example Compounds |

| Hydrogen Bonding | Involving N-H or C-H as donors and N or O as acceptors. | 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione researchgate.netiucr.org |

| π-π Stacking | Interactions between aromatic furan rings and other π-systems. | Conjugated systems based on 2,5-di(cyanovinyl)furan rsc.org |

| Furan–Perfluorophenyl Stacking | Strong donor-acceptor stacking interactions. | Conjugated compounds with furan and perfluorophenyl units rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.com The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. ethz.ch The furan ring, being an aromatic heterocycle, exhibits characteristic electronic transitions.

The UV-Vis spectrum of furan itself shows a strong absorption band around 200-210 nm, which is attributed to a π→π* transition. The presence of substituents on the furan ring can shift the position and intensity of these absorption bands. For this compound, the propyl-amine substituent is not a strong chromophore and is expected to have only a minor effect on the main π→π* transition of the furan ring.

In more conjugated furan derivatives, such as chalcones, the electronic transitions are more complex and occur at longer wavelengths. For example, (2E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one monohydrate has been studied for its electronic properties. researchgate.net The electronic transitions in such systems are often calculated using time-dependent density functional theory (TD-DFT) to understand the contributions of different molecular orbitals. scielo.org.za

Theoretical and Computational Chemistry Studies of 3 Furan 2 Yl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These ab initio and semi-empirical methods are crucial for analyzing molecules like 3-(Furan-2-yl)propan-1-amine.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. In studies of related furan-containing compounds, such as (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, DFT calculations using the B3LYP hybrid functional with a 6-311++G(d,p) basis set have been successfully employed to determine optimized geometric parameters, including bond lengths and angles. researchgate.netepstem.netepstem.net A similar approach applied to this compound would yield its precise three-dimensional structure.

Once the geometry is optimized, DFT is used to analyze the electronic structure, providing insights into the distribution of electrons within the molecule. This includes calculating properties like dipole moment, polarizability, and the energies of molecular orbitals, which are essential for understanding the molecule's reactivity and intermolecular interactions. researchgate.netepstem.net For instance, DFT calculations on the protonated forms of 3-aryl-3-(furan-2-yl)propenoic acid derivatives have been used to estimate their electrophilic properties and reactivity. nih.gov

Table 1: Representative Data from DFT-based Geometry Optimization (Note: This table is illustrative of typical outputs from DFT calculations for a molecule like this compound, based on findings for analogous compounds.)

| Parameter | Description | Typical Calculated Value |

| Total Energy | The total electronic energy of the optimized molecule. | Varies (e.g., in Hartrees) |

| Dipole Moment | A measure of the molecule's overall polarity. | ~2-4 Debye |

| Bond Length (C-O in furan) | The distance between the carbon and oxygen atoms in the furan (B31954) ring. | ~1.36 Å |

| Bond Length (C-N in amine) | The distance between the carbon and nitrogen atoms in the propyl amine chain. | ~1.47 Å |

| Bond Angle (C-C-N) | The angle of the terminal amine group relative to the propyl chain. | ~110° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. acadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu In computational studies of furan derivatives, the HOMO is often localized on the electron-rich furan ring, indicating it is a primary site for electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack. researchgate.netacadpubl.euresearchgate.net For this compound, FMO analysis would precisely map these reactive regions, with the furan ring and the lone pair on the amine nitrogen atom expected to contribute significantly to the HOMO.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data (Note: The values are representative for furan derivatives and illustrate the type of data generated.)

| Orbital | Energy (eV) | Description & Implication |

| HOMO | ~ -5.3 eV | Highest Occupied Molecular Orbital; Represents the ability to donate electrons. Localization indicates nucleophilic sites. |

| LUMO | ~ -1.2 eV | Lowest Unoccupied Molecular Orbital; Represents the ability to accept electrons. Localization indicates electrophilic sites. |

| Energy Gap (ΔE) | ~ 4.1 eV | HOMO-LUMO gap; A smaller gap generally correlates with higher chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution across a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a clear picture of its electrophilic and nucleophilic regions. acadpubl.eu

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons, which are favorable sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. acadpubl.eumalayajournal.org Neutral regions are often colored green. For this compound, an MEP map would be expected to show significant negative potential around the furan ring's oxygen atom and the amine group's nitrogen atom due to their lone pairs of electrons. Positive potential would likely be concentrated around the amine's hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other reagents and biological targets. researchgate.netacadpubl.eu

A significant strength of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results for validation. DFT methods are commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Studies on furan derivatives have demonstrated that DFT calculations can predict ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental data. researchgate.netepstem.net Similarly, the vibrational frequencies for furan and its derivatives have been calculated theoretically, allowing for the assignment of specific peaks in the experimental IR spectrum to particular molecular vibrations. globalresearchonline.net For this compound, these calculations would predict the characteristic IR absorption bands for N-H stretching in the amine group (around 3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), N-H bending (~1600 cm⁻¹), and C-N stretching vibrations (1020-1250 cm⁻¹). docbrown.info

Table 3: Example of Predicted vs. Experimental Spectroscopic Data (Note: This table is a template demonstrating how computational data is validated. Wavenumbers are illustrative based on typical values for primary amines and furan rings.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3410 | ~3400 |

| C-H Stretch (Aliphatic) | ~2950 | ~2945 |

| N-H Bend | ~1615 | ~1620 |

| C-N Stretch | ~1180 | ~1185 |

Reaction Mechanism Studies and Transition State Analysis

Beyond static molecular properties, computational chemistry can model dynamic processes, such as chemical reactions. These studies provide a detailed, step-by-step view of how reactants are converted into products.

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most favorable reaction pathway. This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states.

The energy of the transition state relative to the reactants determines the activation energy barrier, a key factor controlling the reaction rate. For example, in studies of cycloaddition reactions involving furan derivatives, DFT calculations have been used to determine the activation energies for different pathways, thereby explaining the observed regio- and stereoselectivity. rsc.org Similarly, computational analysis of protonation reactions of furan derivatives has helped to identify the most likely reactive species by calculating the Gibbs free energies of the intermediates. nih.gov For reactions involving this compound, such as N-acylation or reactions at the furan ring, computational studies could model the entire reaction coordinate, calculate energy barriers, and validate or predict the most plausible mechanism. nih.govresearchgate.net

Understanding the Regioselectivity and Stereoselectivity of Transformations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the outcomes of chemical reactions. For a molecule like this compound, theoretical studies would be instrumental in elucidating the regioselectivity and stereoselectivity of its potential transformations, such as electrophilic substitution on the furan ring or reactions involving the amine group.

Research on other furan derivatives demonstrates that computational models can accurately predict reaction pathways by calculating the energies of transition states and intermediates. For instance, in electrophilic aromatic substitution, the preferred site of attack (regioselectivity) on the furan ring is determined by the relative stability of the carbocation intermediates (sigma complexes). DFT calculations can map the potential energy surface, identifying the C5 position as the most likely site for substitution due to superior charge delocalization compared to other positions.

Similarly, if the propanamine side chain were to participate in a reaction creating a chiral center, computational models could predict the stereoselectivity. By calculating the energy barriers for the formation of different stereoisomers, researchers can determine the most favorable reaction pathway and predict the diastereomeric or enantiomeric excess.

Table 1: Hypothetical DFT Calculation Results for Electrophilic Attack on this compound

| Position of Attack | Calculated Relative Energy of Intermediate (kcal/mol) | Predicted Outcome |

|---|---|---|

| C3 | +5.8 | Minor Product |

| C4 | +6.2 | Minor Product |

Note: The data in this table is illustrative and based on general principles of furan reactivity, as specific studies on this compound are not available.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations provide critical insights into the flexibility and conformational preferences of a molecule over time. For this compound, MD simulations would reveal the dynamic behavior of the propyl-amine chain relative to the furan ring. This is crucial for understanding how the molecule might interact with biological targets or how its shape influences its physical properties.

A typical MD simulation would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for every atom over a set period (nanoseconds to microseconds). The resulting trajectory provides a detailed movie of the molecule's movements. Analysis of this trajectory can identify the most stable conformations (lowest potential energy) and the energy barriers between them. This information helps construct a "conformational landscape," revealing the molecule's preferred shapes. Studies on similar flexible molecules often show that intramolecular hydrogen bonding and steric hindrance are key factors governing conformational preferences.

Table 2: Potential Simulation Parameters for an MD Study of this compound

| Parameter | Value/Type | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM | Describes the potential energy of the system. |

| Solvent Model | TIP3P Water | Simulates an aqueous environment. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 bar | Simulates standard atmospheric pressure. |

Note: This table represents typical parameters for such a simulation; no specific MD simulation data for this compound has been published.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of a chemical based on its structural and electronic properties, known as molecular descriptors. nih.gov A QSRR study for a series of compounds including this compound would aim to create a mathematical equation that links these descriptors to a specific measure of reactivity (e.g., a reaction rate constant).

The first step involves calculating a wide range of descriptors for the molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, electrostatic potentials). Next, a statistical method, such as multiple linear regression (MLR), is used to build a model that correlates a selection of these descriptors with experimentally measured reactivity data for a set of related molecules.

For furan derivatives, QSRR and related Quantitative Structure-Property Relationship (QSPR) models have been used to predict properties like corrosion inhibition. In such studies, descriptors related to the molecule's ability to donate electrons (like the energy of the Highest Occupied Molecular Orbital, E-HOMO) and its surface area are often found to be significant. A validated QSRR model could then be used to predict the reactivity of new, unsynthesized furan derivatives, accelerating the discovery process.

Note: This table lists descriptors commonly employed in QSRR studies. A specific QSRR model for this compound has not been developed in the available literature.

Applications and Utility in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Chemical Building Block and Synthetic Intermediate

3-(Furan-2-yl)propan-1-amine serves as a valuable starting material for the creation of more complex molecules, particularly those containing heterocyclic rings. The furan (B31954) ring and the primary amine group are reactive sites that allow for a variety of chemical transformations.

The primary amine can readily react with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). nih.govjetir.org These Schiff bases are important intermediates in organic synthesis and can also act as ligands for metal complexes. nih.govjetir.orgdergipark.org.tr For instance, new Schiff bases have been synthesized through the condensation of furan-2-carboxaldehyde with various primary amines. nih.gov These Schiff bases and their metal complexes have shown potential as antimicrobial and anticancer agents. nih.govchemmethod.com

The furan ring itself can participate in various reactions. It can undergo oxidative dearomatization, leading to the formation of highly functionalized intermediates. For example, the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can lead to the formation of prop-2-en-1-ones through an unusual cyclization of the resulting 2-ene-1,4,7-triones. mdpi.com This reactivity makes furan derivatives useful in the synthesis of diverse heterocyclic systems. google.comcrysdotllc.com

The combination of the furan and amine functionalities in this compound allows for its use in multicomponent reactions, such as the Ugi reaction, to rapidly generate libraries of complex molecules for drug discovery. Additionally, derivatives of this compound are used in the synthesis of various heterocyclic compounds, including those with potential biological activity. scispace.com For example, it is a precursor for compounds like 2-(Furan-2-yl)-5-(methylthio)- nih.govresearchgate.nettriazolo[1,5-a] nih.govdergipark.org.trchemmethod.comtriazin-7-amine and (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine. chemscene.comchemscene.com

The versatility of this compound and its derivatives as building blocks is further demonstrated by their use in the synthesis of substituted pyrroles and other nitrogen-containing heterocycles. organic-chemistry.org The development of new synthetic methods continues to expand the utility of this compound in creating complex molecular architectures. mdpi.comacs.org

Table 1: Examples of Complex Molecules and Heterocyclic Systems Synthesized from this compound and its Derivatives

| Precursor/Derivative | Reaction Type | Synthesized Molecule/System | Reference |

| Furan-2-carboxaldehyde and various primary amines | Condensation | Schiff bases | nih.gov |

| 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones | Oxidative dearomatization/cyclization | Prop-2-en-1-ones | mdpi.com |

| 3-(Furan-2-yl)-3-phenylpropan-1-amine | Ugi Reaction | Diverse furan derivatives | |

| This compound derivative | Cyclization | 2-(Furan-2-yl)-5-(methylthio)- nih.govresearchgate.nettriazolo[1,5-a] nih.govdergipark.org.trchemmethod.comtriazin-7-amine | chemscene.com |

| This compound derivative | - | (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine | chemscene.com |

The reactive nature of the amine and furan groups in this compound makes it a candidate for modifying the properties of polymers and other large molecules. The primary amine can be used to introduce the furan moiety onto a polymer backbone through various coupling reactions.

One common approach is to react the amine with polymers containing electrophilic groups, such as those with acyl chloride or epoxy functionalities. This results in the covalent attachment of the furan-containing side chain to the polymer. The furan group itself can then undergo further reactions, most notably the Diels-Alder reaction. rsc.org This [4+2] cycloaddition reaction with a suitable dienophile is thermally reversible, allowing for the creation of self-healing or responsive materials. rsc.org

While direct studies on the use of this compound for polymer functionalization are not extensively documented, the principles are well-established with similar furan derivatives. rsc.org The incorporation of furan groups into polymers can alter their physical and chemical properties, such as solubility, thermal stability, and mechanical strength. rsc.org This functionalization strategy is a key area of research in the development of advanced bio-based polymers. rsc.org

The unique structure of this compound allows for its derivatization into specialized molecules used to study biological systems. muni.cz These "chemical probes" are designed to interact with specific biological targets, such as proteins or nucleic acids, to elucidate their function or to track their localization within a cell. muni.czmdpi.com

The primary amine group of this compound is a key handle for attaching other functional groups. For example, it can be acylated to introduce a reporter group, such as a fluorophore or a biotin (B1667282) tag. These tags allow for the detection and visualization of the probe's interactions with its target.

The development of small-molecule probes is a cornerstone of chemical biology, enabling the investigation of complex biological processes with a high degree of precision. ljmu.ac.uk While specific examples of probes derived directly from this compound are not abundant in the literature, the fundamental chemistry for its use in this context is well-understood. nih.gov

Applications in Catalysis and Ligand Design

Derivatives of this compound are widely used as ligands in coordination chemistry. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The presence of both a nitrogen donor from the amine group and a potential oxygen donor from the furan ring allows these molecules to act as chelating ligands, binding to the metal ion at multiple points.

Schiff base derivatives, formed by the reaction of the amine with an aldehyde or ketone, are particularly common ligands. nih.govchemmethod.com These ligands can coordinate with a variety of transition metal ions, including Co(II), Ni(II), Cu(II), Mn(II), Cd(II), Zn(II), and Fe(III), to form stable complexes. nih.gov The resulting metal complexes often exhibit interesting properties, such as catalytic activity and biological activity. nih.govjetir.orgchemmethod.com

The geometry of the resulting metal complex is influenced by the structure of the ligand and the nature of the metal ion. For example, some Schiff base complexes derived from furan-containing amines have been found to have octahedral or distorted octahedral geometries. chemmethod.com The ability to tune the electronic and steric properties of the ligand by modifying the furan and amine components allows for the design of metal complexes with specific desired characteristics.

The coordination chemistry of furan-containing ligands is an active area of research, with new complexes and their properties being continuously explored. dergipark.org.trresearchgate.netijcce.ac.ir

Table 2: Metal Complexes with Ligands Derived from Furan-Containing Amines

| Ligand Type | Metal Ions | Resulting Complex Geometry (Example) | Reference |

| Bis-Schiff base | Co(II), Ni(II), Cu(II), Mn(II), Cd(II), Zn(II), Fe(III) | - | nih.gov |

| Schiff base | VO(II), Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Distorted Octahedral, Tetrahedral | chemmethod.com |

| Schiff base | Nd(III), Sm(III) | Distorted bicapped square antiprismatic | researchgate.net |

| β-diketone | Zn(II), Cd(II) | - |

This compound and its derivatives are being investigated as precursors for both organocatalysts and ligands in metal-catalyzed reactions.

In organocatalysis, a small organic molecule is used to accelerate a chemical reaction. Chiral primary amines are a well-established class of organocatalysts, particularly for enantioselective reactions. mdpi.com While direct applications of this compound as an organocatalyst are still emerging, its structural motifs are found in known organocatalytic systems. unimi.it

In metal-catalyzed reactions, the ligand plays a crucial role in determining the catalyst's activity and selectivity. The development of chiral ligands is essential for asymmetric catalysis, which is the synthesis of a single enantiomer of a chiral product. acs.org Derivatives of this compound can be used to create chiral ligands for transition metal catalysts. acs.org For example, Schiff base ligands derived from furan-containing amines have been used to prepare metal complexes that can catalyze various organic transformations. nih.govjetir.org The modular nature of these ligands allows for the systematic tuning of the catalyst's properties to optimize its performance for a specific reaction.

Advanced Materials Science Applications

The unique bifunctional nature of this compound, which combines a reactive primary amine with a versatile furan ring, positions it as a valuable building block in advanced materials science. Its derivation from renewable biomass sources further enhances its appeal for developing sustainable technologies. acs.orgrsc.org The amine group provides a site for polymerization and a handle for forming strong interactions, while the furan moiety offers a diene structure for Diels-Alder reactions, potential for oxidation-induced cross-linking, and a platform for creating rigid polymer backbones analogous to petroleum-based phenyl rings. d-nb.infofrontiersin.org

Incorporation into Polymer Synthesis for Renewable Resource-Based Materials (e.g., Curing Agents for Epoxy Resins)

The push towards a circular economy has intensified research into polymers derived from renewable resources as alternatives to their fossil fuel-based counterparts. d-nb.inforesearchgate.net Furan-based compounds, obtainable from non-food biomass like sugars and polysaccharides, are at the forefront of this transition. acs.org this compound and similar furan-based amines are key monomers in this field, particularly as curing agents for epoxy resins, contributing to the development of high-performance, bio-based thermosets. google.comresearchgate.net

As a curing agent, the primary amine group of this compound reacts with the epoxide groups of epoxy resins, initiating a cross-linking process that results in a rigid, three-dimensional polymer network. threebond.co.jp This reaction is fundamental to the performance of the final material. The incorporation of the furan ring into the polymer backbone imparts specific, desirable properties. Furan-based polymers have been shown to possess improved thermomechanical properties, such as higher glass transition temperatures (Tg) and glassy moduli, when compared to their traditional phenylic analogues. researchgate.net

A significant advantage of using furan-based amines like this compound is the ability to formulate low-VOC (Volatile Organic Compound) or VOC-free epoxy systems. google.comwipo.int This addresses major environmental and health concerns associated with conventional solvent-borne epoxy formulations. Furthermore, these amine curing agents can be effective at low temperatures, even below 15°C, while still providing good curing speed and excellent surface finish with minimal "amine blushing"—a common surface defect. google.com

The table below summarizes the key advantages of using furan-based amines as curing agents in epoxy systems, based on patent literature.

| Feature | Description | Benefit | Source |

| Renewable Origin | Derived from biomass, offering a sustainable alternative to petrochemicals. | Reduced environmental footprint and dependence on fossil fuels. | d-nb.infoacs.org |

| Low-Temperature Curing | Effective curing can be achieved at temperatures as low as 5-8°C. | Energy savings during application and usability in colder environments. | google.com |

| Low/Zero VOC Formulation | Can be formulated without volatile organic compounds. | Improved air quality and worker safety. | wipo.int |

| Enhanced Properties | Imparts superior thermomechanical and water barrier properties to the cured resin. | Increased durability and performance of the final material. | google.comresearchgate.net |

| Good Surface Finish | Reduces or eliminates amine blushing, even at low curing temperatures. | Improved aesthetics and reduced need for secondary finishing processes. | google.com |

Design of Functional Materials, including Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.org Their high surface area, tunable pore size, and tailorable functionality make them promising for applications in gas storage, separation, catalysis, and sensing. researchgate.netrsc.org The design of MOFs relies on the careful selection of both the metal node and the organic linker to achieve a desired structure and function. rsc.org

While direct synthesis of a MOF using this compound as the primary linker is not widely reported, its structure is highly suitable for incorporation into MOF architectures through several strategies. The amine group is a common functionality used in MOF linkers, as seen in the well-known material IRMOF-3, which is built from 2-aminoterephthalic acid. mdpi.com The presence of the amine allows for post-synthetic modification (PSM), a powerful technique where the initial MOF structure is chemically altered to introduce new functional groups.

This compound could be grafted onto open metal sites or react with functional groups on existing linkers within a pre-formed MOF. This would decorate the internal pores of the framework with both furan and amine moieties.

Potential Roles of this compound in MOF Design:

| Strategy | Description | Potential Outcome | Source |

|---|---|---|---|

| Post-Synthetic Modification (PSM) | The amine group of this compound reacts with the linkers or metal nodes of a pre-existing MOF. | Introduction of furan functionality into the MOF pores, potentially enhancing selectivity or creating new catalytic sites. | wikipedia.orgmdpi.com |

| Mixed-Linker Synthesis | Used in combination with other standard linkers (e.g., terephthalic acid) during MOF synthesis. | Creation of a mixed-metal MOF (MM-MOF) with heterogeneous functionalities, tuning the chemical environment of the pores. | researchgate.net |

| Functional Linker Component | As a component of a more complex, custom-designed organic linker molecule. | Allows for the rational design of stable MOFs with precisely controlled pore structures and functionalities. | rsc.orgacs.org |

The introduction of the furan ring could impart novel recognition properties or serve as a reactive site for subsequent chemical transformations within the confined space of the MOF pores. The amine group can act as a basic catalytic site or a point of attachment for other functional molecules. wikipedia.org This dual functionality makes the compound a promising, though currently under-explored, candidate for creating advanced, functional MOF materials.

Supramolecular Chemistry and Self-Assembly Processes involving Furan-Amine Interactions

Supramolecular chemistry is the field of chemistry that extends "beyond the molecule," focusing on the systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. mdpi.comuclouvain.be These forces—including hydrogen bonding, π-π stacking, and electrostatic interactions—govern the process of self-assembly, where molecules spontaneously organize into ordered, functional structures. nih.govrug.nl

The structure of this compound contains key features that can drive supramolecular self-assembly. The primary amine group is a strong hydrogen bond donor and acceptor, capable of forming robust, directional interactions that can guide the formation of complex architectures like layers or helices. nih.gov The furan ring, an aromatic heterocycle, can participate in π-π stacking interactions, similar to phenyl rings, which contribute to the stability of assembled structures. d-nb.info

A particularly interesting interaction is the potential for covalent cross-linking between furan and amine groups under specific conditions. Research has demonstrated that a furan moiety can be selectively oxidized to a highly reactive keto-enal intermediate. frontiersin.org This intermediate can then readily react with a nearby amine group, such as the one on a lysine (B10760008) residue in a peptide, to form a stable, covalent bond. frontiersin.org This process, which can be triggered by light and a photosensitizer, represents a powerful tool for "locking" a self-assembled structure into place, transforming a reversible supramolecular system into a permanent covalent architecture. This highlights a sophisticated interplay where initial non-covalent furan-amine interactions could position the components for a subsequent, triggered covalent bond formation.

The principles governing these interactions are summarized below.

| Interaction Type | Involving Groups | Description | Role in Self-Assembly | Source |

| Hydrogen Bonding | Primary Amine (-NH₂) | The amine group can donate two hydrogen atoms and accept one, forming directional intermolecular bonds. | Key driving force for creating ordered chains, sheets, or networks. | nih.gov |

| π-π Stacking | Furan Ring | The aromatic furan rings can stack on top of one another, driven by attractive, non-covalent forces. | Contributes to the thermodynamic stability of the final assembled structure. | d-nb.info |

| Oxidative Cross-linking | Furan Ring & Amine Group | The furan ring is oxidized (e.g., by singlet oxygen) to a reactive species that forms a covalent bond with the amine. | Can be used to permanently fix a transient, self-assembled structure. | frontiersin.org |

| Hydrophobic Interactions | Propyl Chain | The aliphatic propyl chain can interact with other non-polar groups to minimize contact with polar solvents. | Can influence packing and organization in aqueous or polar environments. | nih.gov |

Through the combination of these interactions, this compound can participate in the creation of complex and functional supramolecular systems, from simple host-guest complexes to dynamic, responsive materials. mdpi.compageplace.de

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Routes for Furan-Amine Derivatives

The transition to a bio-based economy necessitates the development of environmentally benign and sustainable methods for the synthesis of valuable chemical intermediates. For furan-amine derivatives like 3-(furan-2-yl)propan-1-amine, future research will likely focus on moving away from traditional synthetic pathways towards greener alternatives.

One of the most promising avenues is the utilization of biomass-derived furanic aldehydes, such as furfural (B47365), as starting materials. The reductive amination of these aldehydes is a key strategy for the synthesis of furan-based amines. mdpi.comresearchgate.net This process, which involves the reaction of a carbonyl group with an amine in the presence of a reducing agent, is an atom-efficient method for forming C-N bonds. mdpi.com Future research will aim to develop highly selective and reusable heterogeneous catalysts for this transformation, minimizing waste and energy consumption. An environmentally friendly approach that has been explored is the use of aqueous ammonia (B1221849) solutions and molecular hydrogen. researchgate.net

Biocatalysis offers another powerful tool for the green synthesis of furan-amine derivatives. The use of enzymes, such as transaminases, can enable the highly selective and efficient amination of furan-based ketones and aldehydes under mild reaction conditions. researchgate.net Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, are also expected to play a crucial role in the sustainable production of these compounds. frontiersin.org For instance, a hybrid approach involving the chemical conversion of biomass to furfural followed by biocatalytic amination has been demonstrated. frontiersin.org

| Synthetic Approach | Key Features | Potential Advantages |

| Heterogeneous Catalysis | Reductive amination of furanic aldehydes using solid catalysts. mdpi.com | Catalyst reusability, milder reaction conditions, reduced waste. |

| Biocatalysis | Use of enzymes like transaminases for amination. researchgate.net | High selectivity, mild conditions, environmentally friendly. |

| Chemoenzymatic Synthesis | Combination of chemical and biocatalytic steps. frontiersin.org | Integration of sustainable feedstock conversion with selective amination. |

Exploration of Novel Chemical Transformations and Reactions on the Furan-Propane Amine Scaffold

The furan-propane amine scaffold of this compound offers multiple reactive sites, including the furan (B31954) ring and the primary amine, making it a versatile platform for the synthesis of a wide range of derivatives. Future research will undoubtedly focus on exploring novel chemical transformations to further expand its synthetic utility.

The furan ring itself is susceptible to a variety of chemical reactions. Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, can be employed to introduce new functional groups onto the furan ring, although the conditions must be carefully controlled to avoid polymerization or ring-opening. pharmaguideline.comscribd.com The furan ring can also participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions, which opens up possibilities for the synthesis of complex polycyclic structures. scribd.com

Ring-opening reactions of the furan moiety represent another exciting area of research. rsc.orgresearchgate.netresearchgate.net Acid-catalyzed hydrolysis or alcoholysis can convert the furan ring into a 1,4-dicarbonyl compound, providing access to a different class of functionalized molecules. iust.ac.ir This transformation can be a powerful tool for creating linear structures with multiple functional groups from a cyclic precursor.

The primary amine group of this compound can undergo a wide array of transformations, including acylation, alkylation, and condensation reactions to form imines and Schiff bases. These reactions allow for the straightforward introduction of various substituents and the construction of larger, more complex molecules. The amine functionality also enables its use as a monomer in polymerization reactions, as will be discussed in a later section.

| Reaction Type | Description | Potential Products |

| Electrophilic Substitution | Introduction of functional groups onto the furan ring. pharmaguideline.comscribd.com | Halogenated, nitrated, or sulfonated furan-amine derivatives. |

| Cycloaddition Reactions | Diels-Alder reaction with the furan ring as a diene. scribd.com | Complex polycyclic amine structures. |

| Ring-Opening Reactions | Conversion of the furan ring to a 1,4-dicarbonyl compound. rsc.orgresearchgate.netresearchgate.netiust.ac.ir | Linear molecules with multiple functional groups. |

| Amine Transformations | Acylation, alkylation, and condensation of the primary amine. | Amides, secondary/tertiary amines, imines, and Schiff bases. |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational modeling has become an indispensable tool in modern chemistry, enabling the prediction of molecular properties, reaction mechanisms, and material performance. For this compound and its derivatives, advanced computational methods such as Density Functional Theory (DFT) will be instrumental in accelerating the discovery and design of new functional materials. nih.gov

DFT calculations can be used to elucidate the electronic structure, reactivity, and spectroscopic properties of furan-amine derivatives. nih.gov This information can be used to predict their behavior in various chemical reactions and to design molecules with specific desired properties. For example, computational screening of furan-based monomers has been used to select candidates for frontal ring-opening metathesis polymerization (FROMP) by predicting their resistance to retro-Diels-Alder reactions and their ring strain. researchgate.netnih.gov

In the context of material design, computational modeling can be used to predict the properties of polymers and other materials derived from this compound. For instance, molecular dynamics (MD) simulations can be employed to study the conformational behavior of polymer chains and to predict their mechanical and thermal properties. psu.edu This predictive capability can significantly reduce the need for extensive experimental work, allowing for a more rational and efficient design of new materials.

Furthermore, computational models can be developed to predict the performance of furan-amine derivatives in specific applications, such as their efficacy as corrosion inhibitors or their properties in organic electronic devices. nih.gov These models can help to identify the key structural features that govern performance, providing valuable guidance for the design of next-generation materials.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. nih.gov | Reaction mechanisms, spectroscopic data, electronic properties. |

| Molecular Dynamics (MD) | Simulation of molecular and material behavior. psu.edu | Polymer conformation, mechanical and thermal properties. |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with material properties. | Performance in specific applications (e.g., corrosion inhibition). |

Integration into Multi-component Reaction Platforms for Increased Molecular Complexity

Multi-component reactions (MCRs), in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and ability to generate molecular complexity. rsc.org The integration of this compound into MCR platforms represents a significant opportunity for the rapid synthesis of diverse and complex molecules.

A particularly relevant example is the furan-thiol-amine multicomponent reaction, which allows for the one-pot synthesis of substituted pyrroles from a furan, a thiol, and an amine. researchgate.net This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of highly functionalized heterocyclic compounds. researchgate.net

The primary amine functionality of this compound also makes it a suitable component for other well-known MCRs, such as the Ugi and Passerini reactions. nih.govresearchgate.netslideshare.net The Ugi four-component reaction, for instance, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like molecule. mdpi.comnih.gov By using this compound as the amine component, it is possible to incorporate the furan-propane scaffold into these complex structures, thereby creating a library of novel compounds with potential applications in medicinal chemistry and materials science. nih.gov

The use of this compound in MCRs not only allows for the efficient construction of complex molecules but also aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving atom economy.

| Multi-component Reaction | Reactants | Product |

| Furan-Thiol-Amine Reaction | Furan, Thiol, Amine | Substituted Pyrrole |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Dipeptide-like molecule |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

Expanding Applications in Specialized Chemical Fields requiring Furan-Amine Functionality

The unique structural features of this compound make it a promising candidate for a variety of specialized applications, particularly in the fields of polymer chemistry and materials science. Future research will focus on leveraging its furan-amine functionality to develop new materials with enhanced properties.

In polymer chemistry, this compound can be used as a monomer for the synthesis of a range of polymers, including polyamides, polyimides, and epoxy resins. digitellinc.comacs.orgnih.govresearchgate.net The incorporation of the furan ring into the polymer backbone can impart desirable properties such as increased thermal stability and char yield. digitellinc.com The amine functionality provides a reactive handle for cross-linking and further modification of the polymer properties. For example, furan-based amines have been used as curing agents for epoxy resins, leading to materials with high glass transition temperatures and improved mechanical properties. digitellinc.comdigitellinc.com

The furan moiety also opens up the possibility of creating reversible polymer networks through the Diels-Alder reaction. The reversible nature of this reaction allows for the development of self-healing materials and recyclable thermosets.

Beyond polymers, the furan-amine functionality of this compound can be exploited in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. The furan scaffold is present in a number of biologically active compounds, and the amine group provides a convenient point for further derivatization to tune the biological activity. nih.gov

| Application Area | Role of this compound | Potential Benefits |

| Polymer Chemistry | Monomer for polyamides, polyimides, and epoxy resins. acs.orgnih.govresearchgate.net | Increased thermal stability, high char yield, potential for reversible cross-linking. digitellinc.com |

| Fine Chemicals | Versatile building block for organic synthesis. | Access to a wide range of functionalized molecules. |

| Agrochemicals and Pharmaceuticals | Scaffold for the synthesis of biologically active compounds. nih.gov | Potential for the development of new drugs and crop protection agents. |

Q & A

Q. What are the recommended synthetic routes for 3-(Furan-2-yl)propan-1-amine, and how can reaction efficiency be optimized?

A common method involves palladium-catalyzed cross-coupling reactions, as demonstrated in analogous amine syntheses (e.g., coupling furan derivatives with propargylamine intermediates) . Key parameters include:

- Catalyst selection : Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst improves yield in alkyne-aryl iodide couplings.

- Solvent and temperature : Et₃N in polar solvents (e.g., DMF) at 60–80°C enhances reaction rates.

- Purification : Flash column chromatography (e.g., SiO₂ with EtOAc/pentane gradients) is critical for isolating pure amine products .